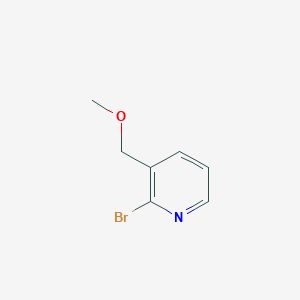

2-Bromo-3-(methoxymethyl)pyridine

Description

Contextualization within Halogenated Pyridine (B92270) Derivatives Research

Halogenated pyridines are a critical class of intermediates in organic synthesis. The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized pyridine-containing molecules. The position of the halogen atom, as well as the nature and location of other substituents on the pyridine ring, significantly influences the reactivity and regioselectivity of these transformations. Research in this area is driven by the need for efficient and selective methods to access complex pyridine derivatives for various applications.

Importance of Pyridine Scaffolds in Modern Organic Chemistry

The pyridine scaffold is a ubiquitous structural motif found in a vast array of naturally occurring compounds, pharmaceuticals, and functional materials. Its presence is notable in essential biomolecules like nicotine (B1678760) and the vitamin B family. In medicinal chemistry, the pyridine ring is a privileged structure, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition processes in biological systems. Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-stacking interactions. The versatility of the pyridine scaffold ensures its continued importance in the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Specific Research Interest in 2-Bromo-3-(methoxymethyl)pyridine

The specific research interest in this compound stems from its utility as a functionalized building block in synthetic organic chemistry. The compound incorporates a bromine atom at the 2-position, which is known to be reactive in various cross-coupling reactions, and a methoxymethyl ether at the 3-position. This particular substitution pattern makes it a valuable precursor for creating more complex molecules with specific steric and electronic properties.

A notable application of this compound is in the synthesis of spiropiperidine compounds that act as antagonists for the Orphanin FQ (OFQ)/Nociceptin receptor 1 (ORL-1). google.com These antagonists have shown potential in preclinical studies for the treatment of depression and other central nervous system disorders. The synthesis of these complex molecules relies on the strategic use of this compound as a key intermediate.

A documented synthesis of this compound involves the reaction of (2-bromopyridin-3-yl)methanol (B155353) with sodium hydride and methyl iodide in tetrahydrofuran. google.com This straightforward etherification provides the target compound, which can then be used in subsequent synthetic steps.

| Reaction Component | Role |

| (2-bromopyridin-3-yl)methanol | Starting Material |

| Sodium Hydride (60% in mineral oil) | Base |

| Methyl Iodide | Methylating Agent |

| Tetrahydrofuran | Solvent |

This synthetic accessibility, combined with its potential for elaboration into medicinally relevant scaffolds, underpins the focused research interest in this particular halogenated pyridine derivative.

Overview of Key Academic Research Trajectories

The academic and industrial research trajectories involving this compound are predominantly directed towards its application in medicinal chemistry. The primary research thrust has been its use as a key fragment in the synthesis of complex heterocyclic systems with potential therapeutic applications.

The work detailed in patent WO2011060035A1 exemplifies this trajectory, where the compound is a crucial intermediate for the preparation of ORL-1 receptor antagonists. google.com This research highlights the importance of having readily available, functionalized building blocks like this compound for the efficient construction of drug candidates. The methoxymethyl group in this compound serves to occupy a specific region of the receptor's binding pocket, demonstrating the importance of precise substitution patterns in drug design.

Future research involving this compound is likely to continue in the realm of medicinal chemistry. Its utility in cross-coupling reactions could be exploited to generate libraries of novel compounds for high-throughput screening against various biological targets. Furthermore, the development of new synthetic methods that utilize this and similar halogenated pyridines as starting materials remains an active area of academic and industrial research, aiming to expand the accessible chemical space for drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFHXGCSXOQFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299813 | |

| Record name | 2-Bromo-3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932042-99-4 | |

| Record name | 2-Bromo-3-(methoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932042-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

De Novo Synthetic Routes to 2-Bromo-3-(methoxymethyl)pyridine

De novo synthesis offers the advantage of building the molecule from simpler, acyclic precursors, allowing for precise control over substituent placement.

Regioselective Bromination of Pyridine (B92270) Derivatives

A key step in many synthetic routes is the regioselective introduction of a bromine atom at the C2 position of a pyridine ring. One common strategy involves the bromination of a pre-functionalized pyridine. For instance, 3-hydroxypyridine (B118123) can be brominated to yield 2-bromo-3-hydroxypyridine (B45599). google.com A described method involves cooling an aqueous sodium hydroxide (B78521) solution and adding bromine, followed by the dropwise addition of a 3-hydroxypyridine solution while maintaining a low temperature. google.com After stirring, the pH is adjusted to 7, and the crude product is obtained through recrystallization. google.com The hydroxyl group in this intermediate then directs the subsequent introduction of other functionalities.

Another approach involves the bromination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, often directing bromination to the C2 and C6 positions. Subsequent deoxygenation of the N-oxide yields the desired 2-bromopyridine (B144113) derivative. researchgate.netsemanticscholar.org The reactivity of pyridine N-oxides is significantly higher than that of the parent pyridine, allowing for reactions that are otherwise difficult to achieve. semanticscholar.org

Furthermore, the direct C-H halogenation of pyridines can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org This method allows for the transformation of pyridines into reactive alkene intermediates that undergo highly regioselective halogenation under mild conditions. chemrxiv.org

Introduction of the Methoxymethyl Group via Nucleophilic Substitution

Once a 2-bromopyridine precursor with a suitable handle at the 3-position is obtained, the methoxymethyl group is typically introduced via nucleophilic substitution. A common precursor is 2-bromo-3-hydroxymethylpyridine, which can be prepared from the corresponding 2-bromo-3-hydroxypyridine. The hydroxyl group of 2-bromo-3-hydroxymethylpyridine can then be converted to a methoxy (B1213986) group.

One reported method involves the reaction of 2-bromo-3-hydroxypyridine with potassium carbonate and iodomethane (B122720) in acetone. chemicalbook.com This reaction proceeds via Williamson ether synthesis, where the hydroxyl group is deprotonated by the base to form an alkoxide, which then acts as a nucleophile to displace the iodide from iodomethane. Another procedure utilizes pulverized potassium hydroxide and methyl iodide in dimethyl sulfoxide (B87167) (DMSO) to achieve the methylation of 2-bromo-3-pyridinol, affording 2-bromo-3-methoxypyridine (B21398) in good yield. google.comprepchem.com

| Starting Material | Reagents | Solvent | Yield |

| 2-bromo-3-hydroxy-6-methyl-pyridine | K2CO3, CH3I | Acetone | 88.3% chemicalbook.com |

| 2-bromo-3-pyridinol | KOH, CH3I | DMSO | 68% prepchem.com |

| 2-bromo-3-pyridone | Na, CH3I | Methanol (B129727), DMF | 75-80% google.com |

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from three or more starting materials. acsgcipr.org These reactions often proceed through a cascade of elementary steps, forming several bonds in one pot. acsgcipr.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, general strategies for pyridine synthesis, such as the Hantzsch, Guareschi–Thorpe, and Bohlmann–Rahtz reactions, can be adapted. acsgcipr.org A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes generated from a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This approach provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

Functionalization of Precursor Pyridines

An alternative to de novo synthesis is the modification of an already-formed pyridine ring. This can be a more direct approach if a suitably substituted pyridine precursor is readily available.

Directed Metalation Strategies for Pyridine Ring Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridine. wikipedia.orgorganic-chemistry.org This technique relies on a directing metalation group (DMG) that chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent. wikipedia.org

For the synthesis of this compound, a methoxy or a related group at the 3-position of the pyridine ring could potentially act as a DMG to direct lithiation to the C2 position. wikipedia.orgorganic-chemistry.org Subsequent quenching of the lithiated intermediate with a bromine source, such as Br2 or N-bromosuccinimide (NBS), would install the bromine atom at the desired position. However, the metalation of pyridine can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu The use of hindered amide bases like TMPMgCl·LiCl has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

| Directing Group (DMG) | Lithiating Agent | Electrophile | Position of Functionalization |

| Methoxy | n-Butyllithium | Generic Electrophile | Ortho to methoxy wikipedia.org |

| Tertiary Amine | n-Butyllithium | Generic Electrophile | Ortho to amine wikipedia.org |

| Amide | n-Butyllithium | Generic Electrophile | Ortho to amide wikipedia.org |

| O-Aryl N-Isopropylcarbamates (in situ N-silylated) | n-Butyllithium | Various Electrophiles | Ortho to carbamate (B1207046) organic-chemistry.org |

Transformation of Alternative Substituted Pyridines

The target molecule can also be synthesized by transforming other substituted pyridines. For example, a 2-chloro-3-(methoxymethyl)pyridine (B15421664) could potentially be converted to this compound via a halogen exchange reaction. While not explicitly detailed for this specific compound, such transformations are common in heterocyclic chemistry.

Another strategy involves the transformation of a pyridine N-oxide. For example, a 3-(methoxymethyl)pyridine-N-oxide could be subjected to a reaction sequence to introduce a bromine atom at the C2-position. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack, and it can be subsequently removed. researchgate.netarkat-usa.org For instance, treatment of a pyridine N-oxide with phosphoryl oxybromide (POBr3) can lead to the introduction of a bromine atom at the 2-position. chemicalbook.com

Furthermore, the transformation of a nitro group to a bromo group via a Sandmeyer-type reaction is a classic method. A precursor such as 2-methyl-3-nitropyridine (B124571) can be reduced to 2-methyl-3-aminopyridine, which is then diazotized and treated with a bromine source to yield 2-methyl-3-bromopyridine. patsnap.com This strategy could be adapted for the synthesis of this compound if the corresponding nitro precursor is accessible.

Protecting Group Strategies for Selective Synthesis

In the multi-step synthesis of complex molecules containing the pyridine motif, the use of protecting groups is a fundamental strategy to ensure chemo-selectivity. uchicago.eduorganic-chemistry.org Protecting groups are temporarily installed on a reactive functional group to prevent it from undergoing undesired reactions, and are later removed to reveal the original functionality. organic-chemistry.org The choice of protecting group is critical and must be stable to the subsequent reaction conditions while being removable under specific, non-destructive conditions. uchicago.edu

For a molecule like this compound, the key functionalities to consider for protection are the pyridine nitrogen and potentially a precursor to the methoxymethyl group, such as a hydroxyl or hydroxymethyl group.

The methoxymethyl (MOM) group is a common acetal-based protecting group for alcohols. adichemistry.comwikipedia.org It is typically installed using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternatively, reagents such as dimethoxymethane (B151124) in the presence of an acid catalyst can be used. adichemistry.com The MOM group is stable under a wide range of conditions, including those that are basic, nucleophilic, and involve many oxidizing or reducing agents, but it is readily cleaved under acidic conditions. adichemistry.com This allows for selective deprotection. The related 2-methoxyethoxymethyl (MEM) group is another option, which can be installed using MEM-Cl and removed under similar conditions. wikipedia.orgnih.gov The synthesis of 2-bromo-3-hydroxypyridine, a potential precursor, and its protection have been described as key steps toward natural product synthesis. nih.gov

Protection of the pyridine nitrogen itself can also be crucial. The lone pair of electrons on the nitrogen atom can interfere with metal-catalyzed reactions by coordinating to the metal center. One common strategy is the formation of a pyridinium (B92312) salt, for instance, by N-alkylation or N-acylation. rsc.orgchemicalforums.com This temporarily masks the nucleophilic and basic character of the nitrogen, altering the electronic properties of the ring and directing reactivity. These activating groups can be removed in a subsequent step to regenerate the pyridine. rsc.org

Modern Catalytic Approaches in Synthesis

The 2-bromo substituent on the pyridine ring is an exceptionally versatile handle for introducing molecular complexity through modern catalytic methods. Transition metal-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods in modern organic synthesis. For substrates like 2-bromopyridines, these reactions allow for the precise and efficient introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction is a premier method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used for preparing biaryl and heteroaryl compounds due to its mild conditions and the commercial availability and stability of many boronic acids. rsc.orgresearchgate.net For 2-bromopyridine derivatives, this reaction enables the introduction of various aryl, heteroaryl, and alkyl groups. researchgate.netnih.gov A variety of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to achieve high efficiency and broad substrate scope. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC-benzimidazolium salt | K₂CO₃ | Toluene | Moderate |

| 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | i-PrOH/H₂O | Good |

| 4-tert-Butylphenyl mesylate | Furan-3-boronic acid | Pd(OAc)₂ / L2 (Biarylphosphine) | K₃PO₄ | t-AmOH | 90 |

| Aryl mesylates | Various arylboronic acids | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 68-98 |

This table presents generalized and specific examples to illustrate common reaction conditions. NHC = N-heterocyclic carbene. Data sourced from multiple literature reports. researchgate.netnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, reacting an aryl halide with an amine in the presence of a base. This method provides a direct route to N-aryl and N-heteroaryl amines from the corresponding bromides. nih.gov For 2-bromopyridines, this reaction allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. nih.govchemspider.com The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating sensitive functional groups. chemrxiv.orgamazonaws.com

Table 2: Examples of Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine | Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 60 |

| 2-Bromopyridine | Volatile amines (e.g., diethylamine) | Pd(OAc)₂ / P(t-Bu)₃ | NaOBuᵗ | Toluene | 60-95 |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene/DMF | "Hit" |

| Various Aryl Halides | Morpholine | Pd(I) Dimer / JohnPhos | K₃PO₄ | 1,4-Dioxane | 99 |

This table collates data from various studies to show the versatility of the Buchwald-Hartwig amination. nih.govchemspider.comchemrxiv.orgamazonaws.comrsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful C-C bond-forming reaction known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon centers. wikipedia.orgresearchgate.net For the synthesis of functionalized pyridines, 2-bromopyridine can be coupled with various organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt, or directly from an organic halide. researchgate.netchemrxiv.org

Table 3: Illustrative Negishi Coupling Reactions with Bromopyridines | Bromopyridine | Organozinc Reagent | Catalyst System | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | THF | Not specified | | 2-Bromopyridine | (S)-R-CH(Me)ZnBr | Pd₂ (dba)₃ / L-CPhos | THF | 92 | | 2-Bromopyrimidine | Isopropylzinc bromide | Pd₂(dba)₃ / L1 (CPhos) | THF | 75:25 mixture | This table provides examples of Negishi coupling applications for pyridine synthesis. wikipedia.orgacs.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. orgsyn.orglibretexts.org However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. orgsyn.orgorganic-chemistry.org The reaction scope is broad, and the addition of copper(I) salts can have a beneficial co-catalytic effect, particularly for electron-deficient substrates like bromopyridines. thieme-connect.com

Table 4: Representative Stille Coupling Reactions

| Aryl Halide | Organostannane | Catalyst System | Additive/Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Bromopyridine | Tributyl(1-ethoxyprop-1-enyl)tin | PdCl₂(PPh₃)₂ | CuI / MeCN | 88 |

| Aryl mesylates | Aryl- and heteroarylstannanes | Pd(OAc)₂ / XPhos | CsF / t-BuOH | 51-86 |

| Bromobenzene | Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | NMP | 92 |

This table showcases conditions for Stille coupling reactions involving various aryl halides. thieme-connect.comnih.gov

Photocatalytic and Electrocatalytic Synthetic Pathways

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable alternatives to traditional synthetic methods. These approaches utilize light energy or electric current, respectively, to drive chemical reactions, often under mild conditions. researchgate.net

While the direct cross-coupling of this compound using these methods is not extensively documented, related research points to future possibilities. For instance, photocatalysis has been used to generate reactive radical intermediates from pyridine N-oxides, enabling functionalization at the C2 position of the pyridine ring. nih.gov This involves single-electron oxidation of the N-oxide to generate a pyridine N-oxy radical, which can then participate in cascade reactions. nih.gov

Electrochemical synthesis has also shown promise for the functionalization of pyridines. researchgate.netdntb.gov.ua Methods for the electrochemical C-H functionalization of imidazo-fused heterocycles have been developed, using electrons as a traceless oxidant. researchgate.net While direct electrochemical cross-coupling of 2-bromopyridines remains a developing area, these advances highlight the potential for creating new C-C and C-heteroatom bonds through electrochemical means, avoiding the need for stoichiometric metallic reagents.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound offers significant opportunities to reduce the environmental footprint of its production. By focusing on the core tenets of green chemistry, it is possible to develop synthetic routes that are safer, more efficient, and more sustainable.

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. In the context of this compound synthesis, progress has been made in utilizing aqueous media for specific reaction steps.

A notable example is a patented two-step synthesis of the closely related precursor, 2-bromo-3-methoxypyridine. The initial step, the bromination of 3-hydroxypyridine, is conducted in an aqueous solution of sodium hydroxide. google.com The reaction proceeds by cooling the aqueous sodium hydroxide solution and then adding bromine, followed by the dropwise addition of 3-hydroxypyridine dissolved in an aqueous sodium hydroxide solution. google.com This approach not only uses water as a solvent but also facilitates the reaction under mild temperature conditions.

While a completely solvent-free synthesis for this compound has not been extensively documented, the field of mechanochemistry offers a promising avenue for future development. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, has been successfully applied to the synthesis of various pyridine derivatives. researchgate.netorganic-chemistry.org This technique can significantly reduce or eliminate the need for solvents, leading to a more environmentally friendly process. Future research could explore the application of mechanochemical methods for the bromination and subsequent etherification steps in the synthesis of the target compound.

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies less waste generation. The synthesis of 2-bromo-3-methoxypyridine, a key intermediate, can be analyzed through the lens of atom economy to compare different synthetic strategies.

One common route to 2-bromo-3-methoxypyridine is the Williamson ether synthesis, starting from 2-bromo-3-pyridinol and a methylating agent. The choice of reagents significantly impacts the atom economy and the nature of the byproducts.

Table 1: Comparison of Synthetic Routes for 2-Bromo-3-methoxypyridine

| Route | Starting Materials | Reagents | Solvent | Byproducts | Theoretical Atom Economy (%) |

| Route A: Williamson Ether Synthesis (Traditional) | 2-bromo-3-pyridinol, Methyl Iodide | Potassium Hydroxide | DMSO | Potassium Iodide, Water | ~53% |

| Route B: Patented Two-Step Synthesis | 3-hydroxypyridine, Bromine, Methyl Iodide | Sodium Hydroxide, Sodium, DMF/Methanol | Water, DMF, Methanol | Sodium Bromide, Sodium Iodide, Water | (multi-step, lower overall) |

| Route C: Williamson Ether Synthesis (Greener) | 2-bromo-3-pyridinol, Dimethyl Carbonate | Potassium Carbonate | (Can be solvent-free) | Potassium Bicarbonate, Methanol | ~78% |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are approximate and depend on the specific stoichiometry used.

A significant improvement in atom economy can be achieved by replacing toxic and inefficient methylating agents like methyl iodide with greener alternatives. Dimethyl carbonate (DMC) is an excellent example of a green methylating agent. nih.govresearchgate.netunive.itunive.it The reaction of 2-bromo-3-pyridinol with DMC (Route C) produces methanol and potassium bicarbonate as byproducts, which are less hazardous and have lower molecular weights than the inorganic salts generated in traditional methods. This results in a much-improved atom economy.

Waste minimization strategies should therefore focus on selecting reagents that lead to the formation of low molecular weight, non-toxic byproducts. The use of catalytic systems over stoichiometric reagents is another key strategy to minimize waste.

The transition towards a bio-based economy necessitates the use of renewable feedstocks and catalysts in chemical synthesis. While the core structure of pyridine can be derived from natural sources, the reagents typically used for its functionalization, such as bromine and methylating agents, are derived from finite resources.

A key area for improvement in the synthesis of this compound is the replacement of traditional methylating agents like methyl iodide with renewable alternatives. As previously mentioned, dimethyl carbonate (DMC) is a greener option. nih.govresearchgate.netunive.itunive.it Modern production methods for DMC are being developed that utilize carbon dioxide, a greenhouse gas, as a C1 feedstock, further enhancing its renewable credentials.

The development of catalysts from renewable sources or catalysts that can enable the use of renewable reagents is an active area of research. While specific renewable catalysts for the synthesis of this compound are not yet established, the broader field of green catalysis is continuously providing new tools. For instance, research into electrocatalytic hydrogenation of pyridines using earth-abundant metal catalysts points towards future possibilities for more sustainable synthetic routes. acs.org Future research should focus on adapting such catalytic systems for the specific transformations required in the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Bromine Atom

The bromine atom, attached to an electron-poor pyridine (B92270) ring, serves as an excellent leaving group in several key reaction types, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, a characteristic less common in carbocyclic aromatic systems like benzene. pearson.comyoutube.comboyer-research.com This reactivity is particularly enhanced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. boyer-research.comyoutube.com In the case of 2-Bromo-3-(methoxymethyl)pyridine, the bromine atom is located at the activated C2 position.

The mechanism for Nucleophilic Aromatic Substitution (SNAr) involves a two-step addition-elimination process. wikipedia.orgchemistrysteps.com A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial. For attack at the C2 position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, which significantly stabilizes the complex. boyer-research.comyoutube.com This is a key factor that favors substitution at this position. The subsequent step involves the elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product. youtube.com

Common nucleophiles used in SNAr reactions with 2-bromopyridines include amines, alkoxides, and thiols. wikipedia.org For instance, the reaction of 2-bromopyridine (B144113) with sodium amide in ammonia (B1221849) to form 2-aminopyridine, known as the Chichibabin reaction, is a classic example of this reactivity pattern. pearson.comwikipedia.org The leaving group ability in SNAr reactions on activated rings often follows the order F > Cl ≈ Br > I, which is attributed to the polarizability and strength of the carbon-halogen bond influencing the rate-determining addition step. wikipedia.orgnih.gov

Radical Reactions and Single-Electron Transfer Processes

Beyond polar, two-electron processes, the bromine atom on the pyridine ring can participate in radical reactions. The most relevant mechanism in this context is the radical-nucleophilic aromatic substitution, or SRN1. wikipedia.orgdalalinstitute.com This multi-step chain reaction is particularly useful for forming bonds with nucleophiles that might be poor participants in traditional SNAr reactions, and unlike SNAr, it does not strictly require activating electron-withdrawing groups. wikipedia.org

The SRN1 mechanism is initiated by the transfer of a single electron to the this compound substrate, often from a photostimulated donor or via solvated electrons, to form a radical anion. uobasrah.edu.iqinflibnet.ac.in This radical anion intermediate rapidly fragments, ejecting the bromide ion to generate a 3-(methoxymethyl)pyridin-2-yl radical. wikipedia.org This aryl radical then reacts with a nucleophile (e.g., an enolate or an amide) to form a new radical anion. In the final step of the propagation cycle, this new radical anion transfers its excess electron to a fresh molecule of the starting material, this compound, thus forming the final product and regenerating the pyridyl radical to continue the chain. wikipedia.orgresearchgate.net

This pathway allows for the formation of C-C, C-N, and C-S bonds under conditions distinct from polar substitutions. researchgate.net

Interplay with Transition Metal Catalysts

The bromine atom at the C2 position makes this compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Palladium-catalyzed reactions are particularly prominent. nih.govmdpi.com

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comacs.org

Oxidative Addition : A low-valent transition metal complex, typically Pd(0), inserts into the carbon-bromine bond of the pyridine. This is often the rate-determining step and results in a Pd(II) intermediate. youtube.comacs.org

Transmetalation : A second coupling partner, usually an organometallic reagent, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (like a boronic acid or ester) to form a C-C bond. libretexts.org It is widely used for creating biaryl structures. The reaction is tolerant of many functional groups and can often be performed under aqueous conditions. researchgate.netrsc.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the bromopyridine with an amine. acs.orgchemspider.com This reaction provides access to a diverse range of substituted aminopyridines. Specialized phosphine (B1218219) ligands are often required to facilitate the reaction and prevent catalyst deactivation by the pyridine nitrogen. acs.orgamazonaws.com

Below is a table summarizing typical conditions for these cross-coupling reactions with 2-bromopyridine substrates.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 100 |

| Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 |

| Buchwald-Hartwig | [Pd₂(dba)₃] / BINAP | NaOt-Bu | Toluene | 80 |

This table presents generalized conditions. Specific substrate combinations may require optimization.

Reactivity of the Methoxymethyl Group

The methoxymethyl group (-CH₂OCH₃) at the C3 position offers its own set of reactive possibilities, distinct from the reactivity of the bromine atom.

Cleavage and Deprotection Reactions

The methoxymethyl group is structurally a benzylic-type ether. The ether linkage (C-O) can be cleaved under various conditions to yield the corresponding alcohol, 3-hydroxymethylpyridine. This transformation is essentially a deprotection.

Strong acid catalysts are commonly employed for this purpose. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl alkyl ethers, typically used in stoichiometric amounts. researchgate.net Other acidic conditions, such as hydrobromic acid (HBr), can also be effective. organic-chemistry.org The use of Lewis acids like bismuth trichloride (B1173362) (BiCl₃) has been reported as a mild method for the cleavage of methoxymethyl (MOM) ethers, which are structurally similar acetals. morressier.com Some methods for ether cleavage are summarized below.

| Reagent(s) | Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane, low temp. | 3-(Hydroxymethyl)pyridine derivative |

| Hydrobromic Acid (HBr) | Acetic acid, heat | 3-(Hydroxymethyl)pyridine derivative |

| B(C₆F₅)₃ / Silane | Mild conditions | 3-(Hydroxymethyl)pyridine derivative (after hydrolysis) |

It's important to note that while the methoxymethyl group in the title compound is not formally a protecting group, its cleavage follows the same chemical principles. In some contexts, particularly in indole (B1671886) chemistry, deprotection of N-methoxymethyl groups has been achieved under acidic conditions using reagents like triflic acid in nitromethane/methanol (B129727). clockss.org Basic conditions have also been reported for the cleavage of MOM groups on specific heterocyclic systems like oxindoles. nih.gov

Functional Group Interconversions at the Methoxymethyl Moiety

The methoxymethyl group can be a site for further synthetic transformations beyond simple cleavage. The benzylic-type carbon is susceptible to oxidation. Vapour phase oxidation using catalysts like vanadium-molybdenum oxides has been used to convert substituted pyridinemethanols to the corresponding pyridinecarboxaldehydes. iitm.ac.in While this applies to the alcohol, similar oxidation of the methyl or methoxymethyl group itself is plausible.

Oxidation of the benzylic carbon could potentially lead to different oxidation states:

Aldehyde: Mild oxidation could convert the 3-(methoxymethyl)pyridine (B1583911) to a 3-pyridinecarboxaldehyde (B140518) derivative. The Parikh-Doering oxidation (using SO₃·pyridine complex and DMSO) is a standard method for oxidizing primary alcohols to aldehydes under mild conditions and could be applicable after initial ether cleavage. wikipedia.org

Carboxylic Acid: Stronger oxidizing agents could potentially convert the group directly to a carboxylic acid (nicotinic acid derivative).

Furthermore, radical-based reactions can functionalize the C-H bonds of the methoxymethyl group. For instance, visible-light-promoted reactions of alkyl benzyl (B1604629) ethers can lead to esters or alcohols via radical chain processes involving α-bromoether intermediates. organic-chemistry.org Such strategies could potentially be adapted for the functionalization of this compound.

Role in Directing Group Chemistry

The substituents on the pyridine ring of this compound play a crucial role in directing the regiochemical outcome of subsequent reactions. The electron-withdrawing bromine atom at the C2 position and the methoxymethyl group [-CH₂OCH₃] at the C3 position exert significant electronic and steric influences.

In electrophilic aromatic substitution (EAS), the reactivity of the pyridine ring is already diminished due to the electron-withdrawing nature of the nitrogen atom. The additional presence of a deactivating bromo group further reduces the ring's nucleophilicity. The methoxymethyl group is generally considered weakly activating or neutral. Its primary influence is often steric, potentially hindering substitution at the adjacent C2 and C4 positions. In reactions involving metalation, such as lithiation, functional groups can act as directed metalation groups (DMGs), guiding the deprotonation to an adjacent position. The oxygen atom in the methoxymethyl group in this compound could potentially direct metalation to the C4 position. However, this is in competition with halogen-metal exchange at the C2 position, which is often a very fast process.

In a study on the Rh(III)-catalyzed C-H cyanation of 1-aryl isoquinolines, a substrate with a 2-methoxymethyl substituent resulted in lower reaction yields, an effect attributed to steric hindrance that interferes with the formation of the necessary five-membered rhodacycle intermediate. acs.org This highlights the significant steric role the methoxymethyl group can play. The interplay between the electronic deactivation by the bromine and the potential directing and steric effects of the methoxymethyl group makes predicting reaction outcomes complex, often requiring empirical investigation.

Pyridine Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution on Pyridine Systems

The pyridine ring is inherently electron-deficient compared to benzene, making it significantly less reactive towards electrophilic aromatic substitution (EAS). utexas.edu The electronegative nitrogen atom deactivates the ring, and under the acidic conditions often required for EAS, the nitrogen is protonated, further increasing this deactivating effect. utexas.eduquimicaorganica.org Consequently, forcing conditions, such as high temperatures and strong acids, are typically necessary to promote substitution, which preferentially occurs at the C3 and C5 positions. quimicaorganica.orgquora.com

For this compound, the ring is further deactivated by the electron-withdrawing inductive effect of the bromine atom at C2. Therefore, direct electrophilic substitution is expected to be challenging. When it does occur, the substitution would be directed away from the highly deactivated positions adjacent to the nitrogen and the bromo-substituent.

A modern approach to achieve selective halogenation at the 3-position of substituted pyridines, thereby overcoming the inherent low reactivity, involves a ring-opening/ring-closing strategy via Zincke imine intermediates. nih.govchemrxiv.org This method temporarily transforms the electron-deficient pyridine into a more reactive polyene system that readily undergoes electrophilic attack under mild conditions. nih.govchemrxiv.org

| Reaction Type | General Conditions | Expected Outcome for Pyridine Systems | Reference |

| Nitration | Fuming H₂SO₄, HNO₃ | Substitution at C3/C5; requires harsh conditions. | quimicaorganica.org |

| Bromination | Oleum, Br₂ | Substitution at C3/C5; requires harsh conditions. | quimicaorganica.org |

| Sulfonation | Fuming H₂SO₄ | Substitution at C3. | quimicaorganica.org |

| Zincke-based Halogenation | Tf₂O, Amine, Halogen Source, NH₄OAc | Selective halogenation at C3 under milder conditions. | nih.govchemrxiv.org |

Regioselective Functionalization of the Pyridine Nucleus

Regioselective functionalization of the this compound nucleus can be achieved through several modern synthetic strategies, primarily involving metalation.

Halogen-Metal Exchange: The bromine atom at the C2 position is susceptible to halogen-metal exchange, a common and efficient method for generating a pyridyl anion. Reagents like n-butyllithium (n-BuLi) can be used, although they must be employed at low temperatures to prevent side reactions, such as addition to the pyridine ring. mdpi.com The resulting 2-lithiated pyridine is a potent nucleophile that can be trapped with various electrophiles to introduce functionality specifically at the C2 position. A "Turbo Grignard" reagent (i-PrMgCl·LiCl) has been shown to be an effective alternative for metal-halogen exchange on bromo-pyridines, often requiring less cryogenic conditions than organolithium reagents. mdpi.com

Directed ortho-Metalation (DoM): Functional groups that can coordinate to a metal center can direct deprotonation to their ortho position. The methoxymethyl group at C3 in the target molecule could potentially direct metalation to the C4 position using a strong, non-nucleophilic base. Highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidino) have proven effective for the directed metalation of electron-poor heterocycles bearing sensitive functional groups. harvard.edu

Switchable Regioselectivity: Advanced reagent systems have been developed that allow for switchable regioselectivity. For instance, novel titanium-based TMP reagents have been shown to selectively metalate 2- or 3-functionalized pyridines at either the C6 position or the position ortho to the functional group, depending on the exact composition of the reagent. researchgate.net This provides a powerful tool for accessing different constitutional isomers from the same starting material.

A summary of potential regioselective functionalization reactions is presented below.

| Method | Reagent | Target Position | Key Feature | Reference |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl·LiCl | C2 | Forms a 2-pyridyl anion for reaction with electrophiles. | mdpi.com |

| Directed ortho-Metalation | TMPMgCl·LiCl | C4 | The methoxymethyl group directs deprotonation. | harvard.edu |

| Halogen Dance Reaction | LDA or other strong bases | C4 | Isomerization of a 3-halo-2-lithiopyridine intermediate. | patsnap.com |

| Switchable Metalation | Ti-based TMP reagents | C6 or C4 | Reagent-controlled regioselectivity. | researchgate.net |

Annulation and Cycloaddition Reactions Involving the Pyridine Ring

Annulation and cycloaddition reactions represent powerful methods for constructing fused polycyclic systems from substituted pyridines. These reactions can build new rings onto the existing pyridine core, leading to complex heterocyclic scaffolds. While specific examples starting from this compound are not prominent in the literature, general strategies applicable to pyridine derivatives are well-established.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions are an efficient route for synthesizing substituted pyridines and can be adapted for annulation. For instance, a pyridine derivative with an alkyne substituent could potentially undergo cobalt-catalyzed cycloaddition with another alkyne and a nitrile to form a fused pyridopyridine system. rsc.org

Formal [3+3] Cycloadditions: These reactions typically involve the condensation of two three-atom components to form a six-membered ring. nih.govacs.orgacs.org A suitably functionalized derivative of this compound could act as one of the components in such a reaction to build an adjacent ring.

Oxidative Annulation: Ruthenium(II)-catalyzed oxidative annulation reactions between acrylamides and alkynes are used to form 2-pyridone rings. nih.gov In principle, a derivative of this compound could be designed to participate in similar C-H activation and annulation cycles to create fused structures. These methods provide versatile pathways to complex molecules where the pyridine ring of the starting material becomes an integral part of a larger, fused aromatic system.

Oxidation, Reduction, and Other Transformations

Selective Oxidation Reactions

The most common selective oxidation reaction for pyridine and its derivatives is the formation of the corresponding Pyridine N-oxide. This transformation is significant because it alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions. The N-oxide oxygen atom is a strong electron-donating group through resonance, which activates the C2, C4, and C6 positions towards electrophilic attack, while the positive charge on the nitrogen facilitates nucleophilic attack at these same positions.

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. arkat-usa.org The choice of reagent can depend on the nature and sensitivity of other functional groups present in the molecule. For this compound, a mild oxidizing agent would be preferable to avoid unwanted side reactions.

A review of pyridine N-oxide synthesis highlights that meta-chloroperoxybenzoic acid (m-CPBA) is often a high-yielding reagent for the oxidation of 3-substituted pyridines. arkat-usa.org Other common reagents include hydrogen peroxide in acetic acid and various peroxy acids. arkat-usa.org In a study of 3-aminothieno[2,3-b]pyridines, oxidation with sodium hypochlorite (B82951) led to an unusual oxidative dimerization without affecting the pyridine nitrogen, demonstrating that the outcome of oxidation can be highly dependent on both the substrate and the oxidant. acs.org For this compound, the expected product of selective oxidation would be this compound N-oxide.

| Oxidizing Agent | Typical Conditions | Application | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | General and effective for many pyridine derivatives. | arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | H₂O₂ (30%), CH₃COOH | Classical method, effective but can be harsh. | arkat-usa.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, H₂O₂ | Catalytic system, high yields for many pyridines. | arkat-usa.org |

| Bis(trimethylsilyl)peroxide (BTSP) | CH₂Cl₂, catalytic acid | Alternative to aqueous H₂O₂. | arkat-usa.org |

| meta-Cholrperoxybenzoic acid (m-CPBA) | DCM | Oxidation of a nitrile-substituted benzoisoquinoline to its N-oxide. | acs.org |

Reductive Pathways for Pyridine Ring Modification

Specific studies on the reductive pathways for the modification of the pyridine ring in this compound are not prominently documented. However, based on the reactivity of other substituted pyridines, several potential reductive pathways can be inferred.

Catalytic hydrogenation is a common method for the reduction of pyridine rings. Depending on the catalyst and reaction conditions, this can lead to the formation of the corresponding piperidine (B6355638) derivative. For this compound, this would involve the saturation of the pyridine ring. It is also possible that under certain catalytic conditions, reductive dehalogenation of the bromine atom at the 2-position could occur.

Another potential reductive pathway involves the use of dissolving metal reductions, such as the Birch reduction. This method typically leads to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of such a reduction on this compound would be influenced by the electronic effects of both the bromo and methoxymethyl substituents.

Additionally, reductive dearomatization strategies involving in situ generated dihydropyridine intermediates have been reported for other pyridine derivatives, which could potentially be applied to this compound to enable further functionalization. researchgate.net

Rearrangement and Isomerization Processes

There is a notable absence of specific literature detailing the rearrangement and isomerization processes of this compound. However, general classes of rearrangement reactions are known for pyridine derivatives. curlyarrows.comwikipedia.org

Base-catalyzed isomerization of bromopyridines has been observed, where a bromo substituent can migrate to a different position on the pyridine ring, often proceeding through a pyridyne intermediate. nih.govrsc.orgresearchgate.netnih.gov For instance, 3-bromopyridines have been shown to isomerize to 4-bromopyridines under basic conditions. nih.govrsc.orgresearchgate.netnih.gov It is conceivable that under specific basic conditions, this compound could potentially undergo isomerization.

Photochemical rearrangements are another possibility for pyridine derivatives, which can lead to the formation of various isomers, including Dewar pyridines. wikipedia.org However, no specific studies on the photochemical behavior of this compound have been reported. Thermal rearrangements are also a known class of reactions for certain substituted pyridines, but again, specific data for the target compound is lacking. wikipedia.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound is not specifically described in the available literature. The following subsections discuss general methodologies that are applied to study the mechanisms of reactions involving substituted pyridines.

Spectroscopic Monitoring of Intermediates

The direct spectroscopic observation of reaction intermediates is a powerful tool for mechanistic elucidation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be used to detect and characterize transient species formed during a reaction. For reactions involving this compound, in-situ NMR or IR spectroscopy could potentially be used to monitor the disappearance of the starting material and the appearance of intermediates and products in real-time. Mass spectrometry is particularly useful for identifying the mass-to-charge ratio of transient charged intermediates.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a fundamental method for determining the rate-determining step of a reaction and probing the structure of transition states. acs.orgrsc.orgacs.orgresearchgate.net By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide insight into whether a bond to that atom is broken or formed in the rate-limiting step. While no KIE studies have been specifically reported for this compound, this technique could be applied to investigate various potential reactions, such as deprotonation or bond cleavage involving the methoxymethyl group or the pyridine ring.

Computational Validation of Mechanistic Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a crucial tool for validating proposed reaction mechanisms. researchgate.netoberlin.edumostwiedzy.plresearchgate.netnih.govnih.gov These studies can provide detailed information about the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the entire potential energy surface of a reaction. For this compound, DFT calculations could be employed to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Calculate the activation energies for different proposed mechanistic pathways.

Model the structures of transient intermediates and transition states.

Rationalize observed regioselectivity in reactions.

While specific computational studies on this compound are not available, DFT has been widely used to investigate the reactivity of other substituted pyridines, providing a framework for how such studies could be applied to this compound. oberlin.edumostwiedzy.plresearchgate.netnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of this compound

The comprehensive characterization of novel chemical entities is foundational to modern chemistry, providing the detailed structural and dynamic information necessary to understand their properties and potential applications. For a molecule such as this compound, a substituted pyridine derivative, a suite of advanced spectroscopic techniques is indispensable for a complete elucidation of its three-dimensional structure, conformational dynamics, and intermolecular interactions. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, in particular, offer powerful, non-destructive methods to probe the molecular architecture at an atomic level. This article details the application of these sophisticated analytical techniques to unravel the complex structural features of this compound.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions

In Situ Spectroscopic Monitoring of Reactions

The synthesis of this compound and its subsequent reactions can be meticulously monitored in real-time using in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. These process analytical technologies (PAT) are invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring reaction completion, which is critical for process optimization and safety. stk-online.chnih.gov

For instance, in a Grignard reaction involving a bromopyridine derivative, in situ FTIR-ATR (Attenuated Total Reflectance) spectroscopy can track the consumption of the starting material and the formation of the Grignard reagent. researchgate.nethzdr.de The distinct vibrational frequencies of the C-Br bond in the reactant and the newly formed organometagnesium species provide a clear window into the reaction progress. Similarly, the synthesis of pyridine derivatives can be monitored to follow the progression of the cyclization and subsequent functional group transformations. nih.govorganic-chemistry.org In the context of this compound synthesis, monitoring specific infrared bands corresponding to the methoxymethyl ether and the bromopyridine core would allow for precise control over reaction conditions. stk-online.ch Raman spectroscopy, with its excellent sensitivity to changes in molecular polarizability, offers a complementary in situ monitoring tool, particularly for reactions in aqueous media or for observing changes in the pyridine ring's vibrational modes. researchgate.netsci-hub.se

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Analysis of n-π* and π-π* Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to n-π* and π-π* electronic transitions, typical for heteroaromatic compounds like pyridine. libretexts.org The pyridine ring contains both π-bonding and non-bonding (n) electrons associated with the nitrogen atom.

π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine and its derivatives, these are typically high-intensity absorptions. The substitution pattern on the pyridine ring, including the bromo and methoxymethyl groups, will influence the energy and intensity of these transitions. nih.govresearchgate.net For example, the UV absorption spectrum of 2-fluoro-5-bromopyridine shows intense bands identified as π-π* transitions. nih.gov

n-π Transitions:* This type of transition involves the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These transitions are generally of lower intensity compared to π-π* transitions and appear at longer wavelengths. libretexts.org In pyridine itself, the n-π* transition is observed as a shoulder on the main π-π* absorption band. libretexts.org The presence of the electron-withdrawing bromine atom and the ether linkage in this compound will likely shift the positions of these bands compared to unsubstituted pyridine.

A hypothetical UV-Vis spectrum for this compound would likely show a strong absorption band in the shorter wavelength UV region due to the π-π* transition and a weaker, longer-wavelength band or shoulder corresponding to the n-π* transition.

| Transition Type | Expected Wavelength Region | Relative Intensity |

| π → π | Shorter UV (e.g., ~200-280 nm) | High |

| n → π | Longer UV (e.g., ~270-300 nm) | Low |

Solvatochromic Studies for Environmental Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is varied. Such studies provide valuable insights into the nature of the electronic transitions and the difference in stabilization of the ground and excited states by the solvent. researchgate.netresearchgate.net

For this compound, solvatochromic studies would be expected to reveal shifts in its n-π* and π-π* transitions.

n-π Transitions:* These transitions typically exhibit a hypsochromic (blue) shift as solvent polarity increases. This is because the non-bonding electrons in the ground state are stabilized by polar solvents (especially protic ones through hydrogen bonding), thus increasing the energy gap to the less polar π* excited state. researchgate.netresearchgate.net

π-π Transitions:* These transitions often show a bathochromic (red) shift with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is therefore more stabilized by polar solvents, reducing the energy gap for the transition. nih.gov

By systematically measuring the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water), one could construct a table illustrating the solvatochromic shifts.

| Solvent | Polarity (Dielectric Constant) | λmax (π-π) (nm) (Hypothetical) | λmax (n-π) (nm) (Hypothetical) |

| Hexane | 1.88 | 265 | 285 |

| Dichloromethane | 8.93 | 268 | 282 |

| Ethanol | 24.5 | 272 | 278 |

| Water | 80.1 | 275 | 275 |

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. acs.org For this compound (C₇H₈BrNO), HRMS would confirm its molecular formula by matching the experimentally measured mass of the molecular ion to its calculated exact mass. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M and M+2) separated by two mass units. libretexts.org

| Ion Formula | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [C₇H₈⁷⁹BrNO]⁺ | 200.9835 | - |

| [C₇H₈⁸¹BrNO]⁺ | - | 202.9815 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

A likely fragmentation pathway for the molecular ion of this compound ([C₇H₈BrNO]⁺˙) would involve:

Loss of a methoxy (B1213986) radical (·OCH₃): This would result in a fragment ion with the formula [C₆H₅BrN]⁺.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the ether linkage could lead to the loss of a neutral formaldehyde molecule, producing a [C₆H₆BrN]⁺˙ radical cation.

Loss of a bromine radical (·Br): Cleavage of the C-Br bond would yield a fragment ion [C₇H₈NO]⁺.

Cleavage of the methoxymethyl side chain: Alpha-cleavage next to the ether oxygen is a common fragmentation pathway for ethers. libretexts.orgyoutube.com This could result in the formation of a [CH₂OCH₃]⁺ ion (m/z 45) or the loss of this group as a radical to leave a [C₆H₅BrN]⁺ fragment.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (for ⁷⁹Br) |

| 201 | [C₆H₅BrN]⁺ | ·OCH₃ | 170 |

| 201 | [C₆H₆BrN]⁺˙ | CH₂O | 171 |

| 201 | [C₇H₈NO]⁺ | ·Br | 122 |

| 201 | [C₆H₅BrN]⁺ | ·CH₂OCH₃ | 170 |

| 201 | [CH₂OCH₃]⁺ | C₆H₅BrN | 45 |

Electrospray Ionization (ESI-MS) for Reaction Monitoring

The application of Electrospray Ionization-Mass Spectrometry (ESI-MS) as a tool for real-time reaction monitoring offers significant advantages in synthetic chemistry, enabling the direct observation of reactants, intermediates, and products. However, specific studies detailing the use of ESI-MS to monitor reactions involving this compound are not currently found in the public scientific literature. Such studies would be invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction mechanisms.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides crucial information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's steric and electronic properties. Furthermore, the analysis of crystal packing reveals the nature of intermolecular interactions that govern the supramolecular architecture.

Detailed crystallographic data for this compound, which would include precise measurements of its bond lengths, angles, and torsion angles, is not available in open-access crystallographic databases. While general bond lengths and angles for related pyridine derivatives have been reported, specific experimental values for this compound are absent, precluding a detailed discussion of its unique structural parameters. researchgate.netrsc.org

The study of crystal packing provides insights into the non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, that dictate the assembly of molecules in the solid state. An analysis of the supramolecular architecture of this compound would be instrumental in understanding its physical properties, such as melting point and solubility. However, without experimental crystallographic data, a discussion of its crystal packing remains speculative.

Co-crystallization is a technique used to modify the physicochemical properties of a compound by forming a crystalline solid with a second, different molecule, known as a coformer. mdpi.comresearchgate.net This approach is widely used in the pharmaceutical industry to improve properties like solubility and stability. mdpi.com There are no published studies on the co-crystallization of this compound with any host molecules. Such research could explore the potential for forming novel solid forms with tailored properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like 2-Bromo-3-(methoxymethyl)pyridine, which has a rotatable methoxymethyl group, this process also involves conformational analysis.

The analysis would identify different stable conformers (rotational isomers) and the energy barriers between them. This is achieved by systematically rotating the C-C and C-O bonds of the methoxymethyl substituent and calculating the energy at each step. The results would reveal the most stable conformation of the molecule in the gas phase, providing crucial insights into its three-dimensional structure. This information is vital as the conformation can significantly influence the molecule's physical properties and biological activity. While specific data for this compound is not available, studies on similar molecules like 2-[4-(3-Ethoxy-2-pyridyl) butylamino]-5-(3-pyridylmethyl)-4-pyrimidone utilize these techniques to determine the most stable molecular shapes. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. bldpharm.com These predicted shifts are valuable for assigning the signals in experimental NMR spectra, helping to confirm the connectivity and electronic environment of the atoms within the molecule.

Vibrational Frequencies: DFT can also calculate the vibrational frequencies corresponding to the normal modes of vibration of the molecule. jocpr.com These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. For instance, characteristic vibrational modes for the C-Br, C-O-C, and pyridine (B92270) ring stretching and bending would be predicted. This comparison helps in the detailed assignment of the experimental vibrational spectra. Studies on related compounds like 2-methoxy-3-(trifluoromethyl) pyridine have successfully used this approach. bldpharm.comnih.gov

Basis Set and Functional Selection Effects

The accuracy of DFT calculations is highly dependent on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals).

Functional: Different functionals, such as B3LYP, are hybrids of various exchange and correlation energy formulations. The choice of functional can impact the calculated geometric parameters, energies, and spectroscopic properties.

Basis Set: The basis set, such as 6-311G(d,p), determines the number and type of functions used to represent the electrons in the atoms. Larger and more flexible basis sets generally provide more accurate results but at a higher computational expense.

Research on substituted pyridines often compares results from different combinations of functionals and basis sets to find a level of theory that provides the best agreement with experimental data. researchgate.net For instance, a study on 2-Bromo-3-hydroxy-6-methyl pyridine utilized the B3LYP functional with a 6-311G(d,p) basis set for its calculations. jocpr.com The selection of an appropriate method is a critical step in any computational study to ensure the reliability of the predicted properties.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are fundamental in predicting a molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Energy Gaps and Molecular Stability

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, this analysis would pinpoint the most probable sites for electrophilic and nucleophilic attack. While specific values for the target molecule are not published, a study on the related 2-bromo-3-hydroxy-6-methylpyridine calculated a HOMO-LUMO gap of approximately 5.4 eV, suggesting significant stability. nih.gov

Global Reactivity Descriptors (Hardness, Electronegativity, Electrophilicity Index)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Represents the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors provide a quantitative framework for understanding the reactivity of this compound. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. Such computational analyses on related compounds have been instrumental in explaining their reactive nature. jocpr.com

Local Reactivity Descriptors (Fukui Functions)

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule. These functions are derived from conceptual density functional theory (DFT) and help to identify regions susceptible to nucleophilic, electrophilic, or radical attack. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can determine the local reactivity.

For this compound, a Fukui function analysis would pinpoint which atoms are most likely to participate in chemical reactions. For instance, it would help to distinguish the reactivity of the different carbon atoms in the pyridine ring, the bromine atom, the nitrogen atom, and the atoms in the methoxymethyl substituent. This information is crucial for understanding the regioselectivity of reactions involving this compound. However, no published studies were found that have performed these calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for understanding intermolecular interactions, particularly non-covalent interactions, and for predicting the sites of electrophilic and nucleophilic attack.

Visualization of Electrostatic Surface Potential

An MEP map of this compound would illustrate the electron-rich and electron-poor regions of the molecule. Typically, red-colored regions indicate a negative electrostatic potential, signifying areas that are rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Such a visualization would offer a clear picture of the molecule's reactive surface, highlighting the electronegative nitrogen and oxygen atoms as likely sites for positive interactions, and the areas around the hydrogen atoms as more positive. Without specific computational studies, a visual representation for this compound cannot be provided.

Mulliken and Natural Population Analysis (NPA) Charge Calculations

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on the individual atoms within a molecule. These charge calculations provide a quantitative measure of the electron distribution.

Mulliken Population Analysis : This is one of the oldest methods for calculating atomic charges from quantum chemical calculations. It partitions the total electron population among the atoms in a molecule. While widely used, it is known to be sensitive to the basis set employed in the calculation.

Natural Population Analysis (NPA) : NPA is based on the Natural Bond Orbital (NBO) method and is generally considered to provide more reliable and less basis-set-dependent atomic charges compared to the Mulliken approach. It offers a more chemically intuitive picture of charge distribution.

A comparative table of Mulliken and NPA charges for this compound would reveal the extent of charge separation across the molecule. For example, it would quantify the negative charges on the nitrogen and oxygen atoms and the positive charges on the carbon and hydrogen atoms, as well as the charge on the bromine atom. This data would be invaluable for understanding the molecule's polarity and its interactions with other molecules. Unfortunately, no studies containing these calculations for this compound could be located.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to model chemical reactions, predict reaction pathways, and analyze the transition states involved. This provides a deeper understanding of reaction mechanisms and kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations